molecular formula C16H24N2O B248198 N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Cat. No. B248198
M. Wt: 260.37 g/mol
InChI Key: LDPBFTLSHWCVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as Mepivacaine, is a local anesthetic drug used for pain management during surgical procedures. It was first synthesized in 1957 and has since been widely used in medical practice due to its efficacy and low toxicity profile.

Mechanism of Action

N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It acts specifically on the A and C fibers responsible for transmitting pain signals. This results in a loss of sensation in the area where the drug is administered.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has a low toxicity profile and is well-tolerated by most patients. It has a rapid onset of action and a relatively short duration of effect, making it ideal for use in short-term procedures. N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide is metabolized by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide is a useful tool for studying the effects of local anesthetics on nerve function and pain perception. It has a low toxicity profile and is well-tolerated by most patients, making it a safe choice for use in animal studies. However, its short duration of effect may limit its usefulness in certain experiments.

Future Directions

There are several areas of future research related to N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide. One area of interest is the development of new formulations that prolong the duration of effect while maintaining a low toxicity profile. Another area of interest is the study of the effects of N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide on different types of nerve fibers, as well as its potential use in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide and its effects on nerve function.

Synthesis Methods

N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide can be synthesized by reacting 4-methylpiperidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloropropionyl chloride to yield N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide. The synthesis method is relatively simple and cost-effective, making it a popular choice for producing the drug in large quantities.

Scientific Research Applications

N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been extensively studied for its use as a local anesthetic in various medical procedures. It has been shown to be effective in reducing pain during dental procedures, epidural anesthesia, and other surgical procedures. Additionally, N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used as a research tool to study the effects of local anesthetics on nerve function and pain perception.

properties

Product Name

N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C16H24N2O/c1-13-3-5-15(6-4-13)17-16(19)9-12-18-10-7-14(2)8-11-18/h3-6,14H,7-12H2,1-2H3,(H,17,19)

InChI Key

LDPBFTLSHWCVFC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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